2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as 'compound 1' in scientific literature. It is a small molecule that has been designed to inhibit the activity of a specific protein in the body.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been used in various scientific research studies to investigate the role of a specific protein in the body. This protein is known to be involved in the regulation of cell growth and division, and its overexpression has been linked to the development of cancer. Compound 1 has been shown to inhibit the activity of this protein, which makes it a potential candidate for the development of cancer therapies.
Wirkmechanismus
Compound 1 works by binding to the active site of the protein and preventing it from carrying out its normal function. This leads to a decrease in cell growth and division, which can ultimately lead to cell death. The exact mechanism of action of compound 1 is still being studied, but it is believed to involve the disruption of protein-protein interactions that are necessary for the normal function of the protein.
Biochemical and Physiological Effects
Compound 1 has been shown to have a significant effect on the growth and division of cancer cells in vitro. It has also been shown to inhibit the growth of tumors in animal models. In addition to its anti-cancer properties, compound 1 has also been shown to have anti-inflammatory effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound 1 in lab experiments is its specificity. It has been designed to target a specific protein, which reduces the risk of off-target effects. However, one limitation of using compound 1 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving compound 1. One area of interest is the development of more potent analogs of compound 1 that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of compound 1 in combination with other cancer therapies to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action of compound 1 and its potential off-target effects.
Synthesemethoden
Compound 1 can be synthesized using a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 2-(4-bromo-2-methylanilino)acetamide, which is then reacted with 2-methylpyrazol-3-ylmethyl chloride to form compound 1. The final product is then purified using column chromatography to remove impurities.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10-7-11(15)3-4-13(10)16-9-14(20)17-8-12-5-6-18-19(12)2/h3-7,16H,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOAZPMFOJWTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(=O)NCC2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.